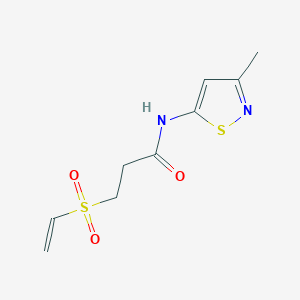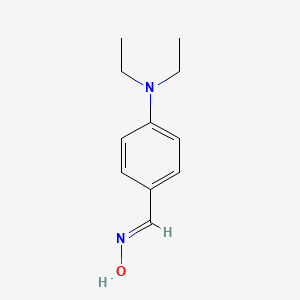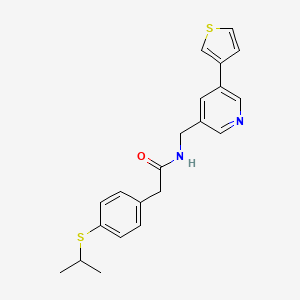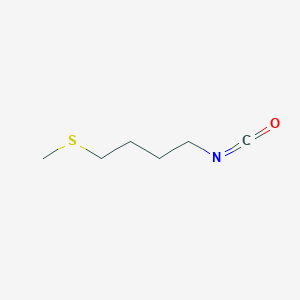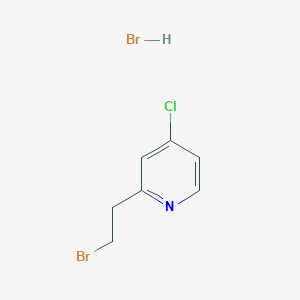
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromoethyl group and a chloropyridine moiety, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions due to its reactivity and ability to form stable products.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Bromoethyl compounds have been known to interact with proteins likeCereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs, which includes compounds containing an imide group .
Mode of Action
Bromoethyl compounds can potentially undergo nucleophilic substitution reactions . In such reactions, a part of the bromoethyl group may act as a nucleophile, attacking other molecules in an S_N2 fashion .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of thiazolines and thiazines via tandem s-alkylation-cyclodeamination of thioamides/haloamines .
Result of Action
Bromoethyl compounds have been used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed p-alkylation of secondary phosphines .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid, to yield the desired product . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromoethyl)-4-chloropyridine;hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide is unique due to the presence of both a bromoethyl group and a chloropyridine moiety, which provides a combination of reactivity and stability not commonly found in other compounds. This dual functionality makes it a valuable intermediate in various synthetic pathways and enhances its versatility in chemical reactions.
Propriétés
IUPAC Name |
2-(2-bromoethyl)-4-chloropyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.BrH/c8-3-1-7-5-6(9)2-4-10-7;/h2,4-5H,1,3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFAEYKIRJHHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)
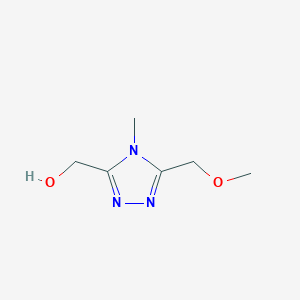
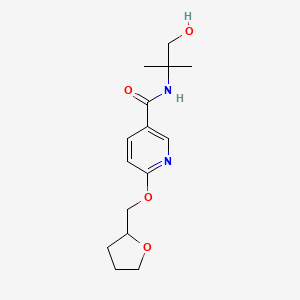
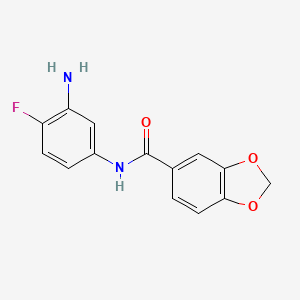
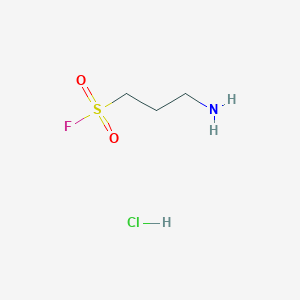
![3-butyl-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2355599.png)
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
